
2-Bromo-4-methylaniline
Overview
Description
Chemical Structure and Properties
2-Bromo-4-methylaniline (C₇H₈BrN; MW: 186.05) is an aromatic amine with a bromine atom at the 2-position and a methyl group at the 4-position of the aniline ring. It exists as a colorless to pale yellow liquid or crystalline solid (melting point: 14–16°C) . Its synthesis typically involves electrophilic bromination of 4-methylaniline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The bromine substituent enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group provides mild electron-donating effects, directing further substitutions .
Applications This compound is a key intermediate in pharmaceuticals (e.g., antitumor agents), agrochemicals, and materials science. Its derivatives are utilized in synthesizing ligands for metal complexes and nonlinear optical materials .
Preparation Methods
Laboratory-Scale Preparation Methods
Acetylation of 4-Methylaniline
The amine group of 4-methylaniline is acetylated to form N-acetyl-4-methylaniline, preventing undesired side reactions during bromination. Acetic anhydride or acetyl chloride in glacial acetic acid at 50–100°C achieves near-quantitative yields .
Key Conditions:
-
Solvent: Glacial acetic acid
-
Temperature: 50–100°C
-
Reaction time: 1–3 hours
Molecular Bromine Method
Traditional bromination employs liquid bromine in dichloromethane or ethylene dichloride at -10 to 30°C. Stoichiometric control (1:1 molar ratio of Br₂ to substrate) minimizes di-brominated byproducts .
Example Protocol:
-
Dissolve N-acetyl-4-methylaniline in ethylene dichloride at -10°C.
-
Add bromine dropwise over 1 hour.
-
Stir for 2–4 hours at 0–10°C.
Hydrobromic Acid-Oxidant System
Patent CN104447382A demonstrates that replacing Br₂ with HBr and hydrogen peroxide reduces di-bromination. The oxidant regenerates Br₂ in situ, enabling controlled mono-bromination .
Reaction Scheme:
2\text{O}2 \rightarrow \text{2-Bromo-N-acetyl-4-methylaniline} + \text{H}_2\text{O}
Optimized Parameters:
-
HBr:substrate molar ratio: 1.0–2.0
-
Oxidant:substrate ratio: 1.0–3.5
-
Temperature: 30–60°C
Industrial-Scale Production
Continuous-Flow Bromination
Patent CN101279896B details a continuous-flow process for brominating p-cresol, adaptable to N-acetyl-4-methylaniline. Key advantages include:
-
Scalability : Tubular reactors enhance heat transfer and mixing.
Operational Parameters:
Parameter | Value Range |
---|---|
Bromine concentration | 20–50% in solvent |
Substrate concentration | 20–50% in solvent |
Temperature (inlet) | -35–30°C |
Residence time | 1–5 minutes |
Yield | 93–97% |
Comparative Analysis of Bromination Methods
Efficiency and Byproduct Formation
Method | Brominating Agent | Byproduct (% di-bromo) | Yield (%) |
---|---|---|---|
Molecular Br₂ | Br₂ | 5–10 | 85–90 |
HBr + H₂O₂ | HBr | <1 | 90–95 |
Continuous-flow Br₂ | Br₂ | <1 | 93–97 |
Key Findings:
-
HBr-oxidant systems reduce di-bromination by 90% compared to Br₂ .
-
Continuous-flow reactors achieve near-quantitative yields with minimal waste .
Reaction Optimization Techniques
Temperature Control
Low temperatures (-10 to 10°C) favor mono-bromination by slowing reaction kinetics, reducing polysubstitution .
Solvent Selection
Polar aprotic solvents (e.g., ethylene dichloride) improve bromine solubility and regioselectivity .
Catalysts
Hydrolysis of the Acetylated Intermediate
The final step involves hydrolyzing 2-bromo-N-acetyl-4-methylaniline to 2-bromo-4-methylaniline using aqueous NaOH or HCl.
Conditions:
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group on the benzene ring is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.
Palladium-Catalyzed Amination: It participates in palladium-catalyzed selective amination reactions to form complex organic compounds.
Formation of Amides: It reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form amides.
Common Reagents and Conditions:
Bromine (Br2): Used in the bromination step.
Acetic Anhydride: Used for acetylation.
Iron(III) Bromide (FeBr3): Catalyst for bromination.
Aqueous Base: Used for hydrolysis.
Major Products:
3-(2-Bromo-4-methylphenylamino)quinoline: Formed through palladium-catalyzed amination.
Amides: Formed through reactions with imidazo[1,2-a]pyridine-2-carboxylates.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Bromo-4-methylaniline is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Notably, it is involved in palladium-catalyzed selective amination reactions, which are vital for forming complex organic molecules .
Key Reactions
The compound undergoes several significant chemical reactions:
- Electrophilic Aromatic Substitution : The amino group activates the benzene ring, making it highly reactive towards electrophiles.
- Palladium-Catalyzed Amination : It participates in reactions to form derivatives such as 3-(2-bromo-4-methylphenylamino)quinoline from 3-bromoquinoline .
- Formation of Amides : Reacts with various carboxylates to yield amides under specific conditions.
Biological Applications
Antimicrobial Properties
Recent studies have demonstrated that Schiff bases derived from this compound exhibit antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
---|---|---|---|
2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | E. coli, S. aureus | C. albicans | 50 |
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | S. typhimurium | A. niger | 40 |
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline) | P. aeruginosa | F. oxysporum | 30 |
These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents.
Industrial Applications
Dyes and Pigments
In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to participate in various chemical reactions that yield colorants with desirable properties .
Case Studies
- Pharmaceutical Development : Research has shown that derivatives of this compound can be synthesized to create new therapeutic agents targeting specific diseases. For example, its application in drug design has led to compounds with enhanced biological activity and selectivity.
- Environmental Chemistry : Studies have explored the environmental impact of arylamines like this compound, focusing on their degradation pathways and potential toxicity in ecosystems. Understanding these aspects is crucial for developing safer chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylaniline involves its reactivity as an electrophilic aromatic compound. The amino group on the benzene ring activates the ring towards electrophilic substitution, allowing for the formation of various derivatives. The bromine atom also influences the reactivity and selectivity of the compound in different chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-5-chloro-2-methylaniline (C₇H₇BrClN; MW: 220.49)
- Structural Differences : Features bromine (2-position), chlorine (5-position), and methyl (4-position) groups.
- Reactivity : The chlorine atom enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution (NAS). Unlike 2-bromo-4-methylaniline, the chlorine substituent can undergo hydrolysis or displacement in polar solvents .
- Applications : Used in agrochemicals for its dual halogen functionality, which improves pesticidal activity.
2-Bromo-4-nitroaniline (C₆H₅BrN₂O₂; MW: 217.02)
- Structural Differences : Substitutes the methyl group with a nitro group (4-position).
- Reactivity : The nitro group strongly deactivates the ring, directing electrophiles to the meta position. This contrasts with this compound, where the methyl group activates the ring for ortho/para substitutions .
- Applications : Primarily used in dye synthesis and as a precursor for sulfonamide antibiotics.
5-Bromo-4-fluoro-2-methylaniline (C₇H₇BrFN; MW: 204.04)
- Structural Differences : Incorporates fluorine (4-position) alongside bromine (5-position) and methyl (2-position).
- Reactivity : Fluorine’s electronegativity enhances stability and facilitates cross-coupling reactions. The compound undergoes regioselective Suzuki-Miyaura coupling more efficiently than this compound due to reduced steric hindrance .
- Applications : Critical in synthesizing MDL-series pharmaceuticals targeting kinase inhibition .
5-(Benzyloxy)-2-bromo-4-methylaniline (C₂₁H₁₈BrNO; MW: 380.29)
- Structural Differences : Adds a benzyloxy group (5-position), increasing steric bulk.
- Reactivity : The benzyloxy group acts as a protective moiety for hydroxyl groups, enabling selective functionalization. This contrasts with this compound, which lacks such protecting groups .
- Applications: Used in multistep syntheses of polyphenolic natural products.
Physicochemical and Reactivity Comparison
Melting Points and Solubility
Key Insight : Nitro and benzyloxy groups increase polarity and melting points, while halogens like fluorine reduce solubility in aqueous media.
Reactivity in Cross-Coupling Reactions
Key Insight : Electron-withdrawing groups (e.g., nitro) hinder coupling efficiency, while fluorine enhances it via electronic effects.
Computational Insights
Density functional theory (DFT) studies on this compound derivatives reveal:
- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap narrows with electron-withdrawing substituents (e.g., nitro), increasing reactivity toward electrophiles .
- Molecular Electrostatic Potential (MESP): Bromine creates a localized negative charge, directing nucleophilic attacks to the ortho position relative to the amine group .
Biological Activity
2-Bromo-4-methylaniline, also known as 4-amino-3-bromotoluene, is an organic compound with significant implications in various biological and chemical contexts. This article explores its biological activity, focusing on antimicrobial properties, metabolic pathways, and potential applications in medicinal chemistry.
- Molecular Formula : CHBrN
- Molecular Weight : 186.05 g/mol
- Purity : >98% (GC)
- Physical State : Liquid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Schiff bases derived from this compound. These derivatives were synthesized and tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) was determined to evaluate their effectiveness.
Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound
Compound Name | Bacterial Strains Tested | Fungal Strains Tested | MIC (µg/mL) |
---|---|---|---|
2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | E. coli, S. aureus | C. albicans | 50 |
2-bromo-4-methyl-N-(2,4,5-trimethoxybenzylidene)aniline | S. typhimurium | A. niger | 40 |
N-((1H-indol-3-yl)methylene-2-bromo-4-methylaniline) | P. aeruginosa | F. oxysporum | 30 |
These results indicate a promising potential for these derivatives in the development of new antimicrobial agents .
Metabolic Pathways
The metabolism of this compound has been studied extensively using rat liver microsomes. The compound undergoes various metabolic transformations, leading to the formation of several metabolites. Notably, the identification of these metabolites provides insights into the compound's safety profile and its environmental impact.
Key Findings from Metabolic Studies
- Metabolite Identification : Significant metabolites include hydroxylated and N-acetylated derivatives.
- Enzymatic Pathways : Cytochrome P450 enzymes play a crucial role in the biotransformation processes.
- Toxicological Implications : Some metabolites exhibit higher toxicity than the parent compound, emphasizing the need for careful evaluation in pharmacological applications .
Case Study 1: Synthesis and Characterization of Schiff Bases
A study focused on synthesizing various Schiff bases from this compound demonstrated their potential as effective antimicrobial agents. The characterization was performed using techniques such as FT-IR and NMR spectroscopy, confirming the successful formation of these compounds .
Case Study 2: Rat Liver Microsomal Metabolism
In another study investigating the metabolic pathways of halogenated anilines, including this compound, researchers found that the compound is primarily metabolized through oxidation processes. This study provided valuable data on how halogen substitutions affect metabolic stability and toxicity .
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-4-methylaniline, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves bromination of 4-methylaniline derivatives. Key methods include:
- Direct bromination : Reaction of 4-methylaniline with liquid bromine under controlled temperature (0–5°C) and slow addition to minimize di-substitution .
- Isomerization approach : Bromination followed by thermal isomerization to enhance regioselectivity for the 2-bromo-4-methyl product, achieving yields >85% .
Methodological Insight : Optimize stoichiometry (1:1 molar ratio of Br₂ to substrate) and use pyridine as a catalyst to suppress polybromination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm regiochemistry. For example, aromatic proton signals at δ 6.8–7.2 ppm distinguish bromine substitution patterns .
- HPLC-MS : Used to monitor purity (>98%) and identify byproducts (e.g., di-brominated isomers) .
Basic Research Question
- Melting point : 27–30°C (lower than non-methylated analogs due to reduced symmetry) .
- Solubility : 25 mg/mL in DMSO; store under argon at 2–8°C to prevent oxidative degradation .
Advanced Research Question
- Electrophilic substitution : Fluoro analogs (e.g., 2-Bromo-4-fluoroaniline) exhibit slower reaction rates due to stronger electron-withdrawing effects .
- Nucleophilic displacement : Chloro derivatives show higher reactivity in SNAr reactions (e.g., with KCN) .
Methodological Insight : Use Hammett constants (σₚ for Br = +0.23) to predict substituent effects .
Q. What environmental persistence data exist for this compound?
Basic Research Question
- Biodegradation : Microsomal studies indicate slow oxidation (t₁/₂ > 24 hr), suggesting moderate persistence .
- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution degrades 90% within 6 hr .
Properties
IUPAC Name |
2-bromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRJILIXQAAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060396 | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-68-6 | |
Record name | 2-Bromo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2-bromo-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-4-methylaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.